molecular formula C7H2ClF6N B1611008 2-Chloro-4,6-bis(trifluoromethyl)pyridine CAS No. 81565-21-1

2-Chloro-4,6-bis(trifluoromethyl)pyridine

Cat. No. B1611008
CAS RN: 81565-21-1
M. Wt: 249.54 g/mol
InChI Key: PZJLRLKOOIIRNI-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(trifluoromethyl)pyridine (2C4,6-BTP) is a chemical compound belonging to the pyridine family of heterocyclic compounds. It is a colorless liquid that is soluble in water, and is used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2C4,6-BTP is also used as a ligand in coordination chemistry.

Scientific Research Applications

Agrochemical Industry

2-Chloro-4,6-bis(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl, a derivative of this compound, marked the beginning of its application in the agrochemical market. Since then, over 20 new agrochemicals containing this motif have been named .

Pharmaceutical Industry

In the pharmaceutical sector, several drugs and veterinary products contain the trifluoromethylpyridine moiety. This includes five pharmaceutical and two veterinary products that have been approved for the market. Many candidates are currently undergoing clinical trials, indicating the significance of this compound in developing new medications .

Synthesis of Organic Compounds

The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety make 2-Chloro-4,6-bis(trifluoromethyl)pyridine an important intermediate in the synthesis of organic compounds. This has led to advances in various fields, including agrochemicals, pharmaceuticals, and functional materials .

Development of Fluorinated Compounds

More than 50% of pesticides launched in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group. This highlights the role of 2-Chloro-4,6-bis(trifluoromethyl)pyridine in the development of new fluorinated compounds for the crop protection industry .

FDA-Approved Drugs

The trifluoromethyl group, a part of 2-Chloro-4,6-bis(trifluoromethyl)pyridine , is found in many FDA-approved drugs. Over the past 20 years, 19 drugs containing this group have been approved, showcasing its relevance in modern medicine .

Research on Biological Activities

The biological activities of derivatives of 2-Chloro-4,6-bis(trifluoromethyl)pyridine are attributed to the combination of fluorine’s unique properties and the pyridine structure. This makes it a compound of interest for research into new biological activities .

Vapor-Phase Reactions

This compound is also used in vapor-phase reactions due to its stability and reactivity. This application is crucial in the synthesis of various chemical products where controlled reactions are necessary .

Novel Applications in Discovery Chemistry

The ongoing research suggests that many novel applications of 2-Chloro-4,6-bis(trifluoromethyl)pyridine will be discovered in the future. Its unique properties make it a valuable asset in discovery chemistry, particularly in the search for new pharmacophores .

properties

IUPAC Name

2-chloro-4,6-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-5-2-3(6(9,10)11)1-4(15-5)7(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLRLKOOIIRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563425
Record name 2-Chloro-4,6-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-bis(trifluoromethyl)pyridine

CAS RN

81565-21-1
Record name 2-Chloro-4,6-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81565-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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